molecular formula C10H8BrN B15241824 (E)-4-(3-Bromoprop-1-en-1-yl)benzonitrile

(E)-4-(3-Bromoprop-1-en-1-yl)benzonitrile

Katalognummer: B15241824
Molekulargewicht: 222.08 g/mol
InChI-Schlüssel: CSDPTLGTZDYFHA-OWOJBTEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-4-(3-Bromoprop-1-en-1-yl)benzonitrile is an organic compound characterized by the presence of a bromine atom attached to a prop-1-en-1-yl group, which is further connected to a benzonitrile moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(3-Bromoprop-1-en-1-yl)benzonitrile typically involves the reaction of 4-bromobenzonitrile with an appropriate alkene under specific conditions. One common method is the Heck reaction, which involves the palladium-catalyzed coupling of 4-bromobenzonitrile with propene in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere at elevated temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-4-(3-Bromoprop-1-en-1-yl)benzonitrile undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The prop-1-en-1-yl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The nitrile group can be reduced to form primary amines.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF) at moderate temperatures.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

Major Products

    Substitution Reactions: Yield substituted benzonitriles with various functional groups.

    Oxidation Reactions: Produce aldehydes or carboxylic acids.

    Reduction Reactions: Form primary amines.

Wissenschaftliche Forschungsanwendungen

(E)-4-(3-Bromoprop-1-en-1-yl)benzonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.

Wirkmechanismus

The mechanism of action of (E)-4-(3-Bromoprop-1-en-1-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and nitrile group can participate in various interactions, including hydrogen bonding and halogen bonding, influencing the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Bromobenzonitrile: Lacks the prop-1-en-1-yl group, making it less versatile in certain synthetic applications.

    (E)-4-(3-Chloroprop-1-en-1-yl)benzonitrile: :

Eigenschaften

Molekularformel

C10H8BrN

Molekulargewicht

222.08 g/mol

IUPAC-Name

4-[(E)-3-bromoprop-1-enyl]benzonitrile

InChI

InChI=1S/C10H8BrN/c11-7-1-2-9-3-5-10(8-12)6-4-9/h1-6H,7H2/b2-1+

InChI-Schlüssel

CSDPTLGTZDYFHA-OWOJBTEDSA-N

Isomerische SMILES

C1=CC(=CC=C1/C=C/CBr)C#N

Kanonische SMILES

C1=CC(=CC=C1C=CCBr)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.